molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Cat. No.: B109922
M. Wt: 804.0 g/mol
InChI Key: FIBMQAYBIOYAKI-HLYNNXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic peptide fragment derived from neurokinin A, a member of the tachykinin family of neuropeptides. This compound is known for its potent agonistic activity on the neurokinin-2 receptor, which plays a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

While specific industrial production methods for [Lys5,MeLeu9,Nle10]-NKA(4-10) are not widely documented, large-scale peptide synthesis often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[Lys5,MeLeu9,Nle10]-NKA(4-10) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Lys5,MeLeu9,Nle10]-NKA(4-10) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and smooth muscle contraction.

    Medicine: Explored for potential therapeutic applications in conditions involving neurokinin-2 receptor dysregulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by binding to and activating the neurokinin-2 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction and neurotransmitter release. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Lys5,MeLeu9,Nle10]-NKA(4-10) is unique due to its specific modifications at positions 5, 9, and 10, which enhance its selectivity and potency for the neurokinin-2 receptor. These modifications distinguish it from other tachykinin peptides and contribute to its distinct pharmacological profile .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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